2-(1-Methylindol-2-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27g/mol |
IUPAC Name |
2-(1-methylindol-2-yl)phenol |
InChI |
InChI=1S/C15H13NO/c1-16-13-8-4-2-6-11(13)10-14(16)12-7-3-5-9-15(12)17/h2-10,17H,1H3 |
InChI Key |
SUCHQVYFSMMIHY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3O |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Methylindol 2 Yl Phenol and Analogous Indole Phenol Systems
Direct Synthesis of the 2-(1-Methylindol-2-yl)phenol Core
The direct formation of the C2-aryl bond on the indole (B1671886) nucleus represents an efficient and atom-economical approach to synthesizing this compound. These methods often involve either the direct coupling of an indole with a phenol (B47542) derivative or an intramolecular cyclization to form the indole ring with the phenolic group already in place.
Regioselective Direct Coupling Strategies
Direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylindoles. Palladium-catalyzed reactions are at the forefront of these methodologies, enabling the regioselective coupling of indoles with various aryl partners. For the synthesis of this compound, this would involve the direct coupling of 1-methylindole with a phenol derivative.
One notable strategy involves the palladium-catalyzed direct C-2 arylation of indoles with potassium aryltrifluoroborate salts. This reaction proceeds under mild conditions, at room temperature in acetic acid, with Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as a co-catalyst, using air as the terminal oxidant. N-substituted indoles, such as 1-methylindole, have been shown to generally provide higher yields than their N-unsubstituted counterparts. The reaction is believed to proceed through an initial electrophilic palladation at the more nucleophilic C-3 position of the indole, followed by a 1,2-migration to the C-2 position and subsequent reductive elimination to yield the 2-arylindole product organic-chemistry.org. The presence of Cu(OAc)₂ is thought to facilitate the reoxidation of Pd(0) to the active Pd(II) species, thus ensuring catalytic turnover organic-chemistry.org.
Table 1: Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborates
| Entry | Indole Substrate | Aryltrifluoroborate | Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Methylindole | Potassium phenyltrifluoroborate | Pd(OAc)₂/Cu(OAc)₂ | Acetic Acid | Room Temp. | 81 |
| 2 | Indole | Potassium phenyltrifluoroborate | Pd(OAc)₂/Cu(OAc)₂ | Acetic Acid | Room Temp. | 65 |
| 3 | 1-Methylindole | Potassium 4-methoxyphenyltrifluoroborate | Pd(OAc)₂/Cu(OAc)₂ | Acetic Acid | Room Temp. | 78 |
| 4 | 1-Methylindole | Potassium 4-chlorophenyltrifluoroborate | Pd(OAc)₂/Cu(OAc)₂ | Acetic Acid | Room Temp. | 72 |
Another approach is the direct arylation of indoles with arylsulfonyl hydrazides, also catalyzed by palladium. This method has demonstrated good to excellent yields for a variety of functional groups rsc.org. While a direct example with a phenol-derived sulfonyl hydrazide is not explicitly detailed, the broad substrate scope suggests its potential applicability.
Intramolecular Cyclization Approaches to the Indole-Phenol Linkage
Intramolecular cyclization represents an alternative strategy for constructing the this compound core. In this approach, a suitably substituted precursor undergoes cyclization to form the indole ring. A classic example of this is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize this compound via this route, one would start with N-methyl-N-phenylhydrazine and a ketone bearing a hydroxyphenyl group, such as 2-hydroxyacetophenone (B1195853). The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring jk-sci.comwikipedia.orgbyjus.comthermofisher.com. The Fischer indole synthesis is a versatile method, and its utility has been expanded through modifications such as a palladium-catalyzed variant that couples aryl bromides with hydrazones wikipedia.org.
The Larock indole synthesis is another powerful palladium-catalyzed heteroannulation reaction that could be adapted for this purpose. This reaction typically involves the coupling of an ortho-iodoaniline with a disubstituted alkyne wikipedia.org. To generate this compound, one could envision a reaction between an appropriately substituted ortho-iodoaniline and an alkyne bearing a protected phenol.
Intramolecular cyclization can also be achieved through PIFA (phenyliodine bis(trifluoroacetate))-mediated reactions. This method allows for the construction of the indole skeleton by joining the nitrogen atom of a side chain to the benzene (B151609) ring in the final step of the synthesis. This approach is efficient and proceeds under mild conditions organic-chemistry.org.
Modular Syntheses Utilizing Indole and Phenol Precursors
Modular syntheses offer a flexible approach where the indole and phenol moieties are prepared separately and then coupled together. This allows for greater diversity in the final products as various substituted indoles and phenols can be combined.
Functionalization of Indole Nuclei for Phenol Attachment
This strategy involves the pre-functionalization of the 1-methylindole core at the C2 position to introduce a reactive group that can then be coupled with a phenol derivative. A common approach is the introduction of a halogen, such as iodine or bromine, at the C2 position of 1-methylindole. This can be followed by a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination-type reaction with a phenol alfa-chemistry.comorganic-chemistry.orgresearchgate.netnih.govmdpi.com. The Ullmann reaction, a classic method for forming carbon-oxygen bonds, typically requires high temperatures and stoichiometric amounts of copper, although modern variations utilize catalytic copper with various ligands to achieve the coupling under milder conditions researchgate.netnih.gov.
Table 2: Copper-Catalyzed O-Arylation of Phenols with Aryl Halides (Ullmann-type Coupling)
| Entry | Phenol | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenol | Iodobenzene | CuI / Picolinic acid | K₃PO₄ | DMSO | 100 | 95 |
| 2 | 2,6-Dimethylphenol | 2-Iodotoluene | CuI / Picolinic acid | K₃PO₄ | DMSO | 100 | 100 |
| 3 | Phenol | 4-Chloronitrobenzene | Cu powder | K₂CO₃ | Pyridine (B92270) | 150-200 | Moderate |
| 4 | Phenol | Iodobenzene | Cu-Nanoparticles | Cs₂CO₃ | Acetonitrile | 50-60 | 87 |
Introduction of Indole Moieties onto Phenolic Scaffolds
Conversely, a functionalized phenol can serve as the starting point for the introduction of the indole moiety. For example, a phenol bearing a suitable leaving group, such as a triflate, could be coupled with a 2-borylated or 2-stannylated 1-methylindole derivative via a Suzuki or Stille cross-coupling reaction, respectively.
Catalytic Strategies in the Synthesis of this compound Derivatives
Catalysis, particularly with transition metals like palladium and copper, is central to many of the modern synthetic methodologies for constructing the 2-arylindole framework. These catalytic approaches offer high efficiency, selectivity, and functional group tolerance.
Palladium catalysis is extensively used in direct C-H arylation reactions. As mentioned, the direct coupling of 1-methylindole with a phenol derivative can be achieved using a Pd(OAc)₂ catalyst. The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions organic-chemistry.org. The use of palladium pincer complexes as catalysts has also shown improved efficiency and higher yields in direct arylation reactions nih.gov.
Copper-catalyzed reactions, particularly the Ullmann condensation, provide a valuable alternative for the formation of the carbon-oxygen bond in diaryl ethers, which could be conceptually applied to the C-C bond formation between an indole and a phenol with appropriate modifications researchgate.netnih.govorganic-chemistry.org. Copper(II)-catalyzed dearomative cyclization of indoles has also been reported as a method to synthesize N-fused indolines, showcasing the versatility of copper in indole chemistry rwth-aachen.de.
Table 3: Overview of Catalytic Strategies for Indole Arylation
| Strategy | Catalyst | Key Features | Relevant Section |
|---|---|---|---|
| Direct C-H Arylation | Palladium(II) Acetate (B1210297) | Mild conditions, regioselective for C2 position of N-alkylindoles. | 2.1.1 |
| Ullmann Condensation | Copper(I) Iodide | Forms C-O bonds, adaptable for C-C bond formation with modified conditions. | 2.2.1 |
| Fischer Indole Synthesis | Brønsted or Lewis Acids | Classical method, intramolecular cyclization. | 2.1.2 |
| Larock Indole Synthesis | Palladium(0) | Heteroannulation of anilines and alkynes. | 2.1.2 |
| PIFA-mediated Cyclization | Phenyliodine bis(trifluoroacetate) | Metal-free intramolecular cyclization. | 2.1.2 |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis is a cornerstone for the construction of biaryl linkages, and numerous methods have been adapted for the synthesis of 2-arylindoles. Catalysts based on palladium, copper, and rhodium are particularly prominent, enabling direct C-H functionalization, oxidative coupling, and annulation reactions to form the desired indole-phenol systems.
Palladium-Catalyzed Methods: Palladium catalysis is a powerful tool for the direct C-2 arylation of indoles. researchgate.net These methods often employ a directing group on the indole nitrogen to achieve high regioselectivity. For instance, N-pyrimidylindoles can be coupled with S-(aryl) sulfonium salts in a metallaphotoredox process that combines palladium catalysis with photocatalysis, showing good functional group tolerance. acs.org Another approach involves the C-H activation and aryl-aryl coupling of phenol esters, which can be adapted for coupling with indole derivatives. nih.gov A highly relevant synthesis produces 2-(1H-indol-2-yl)phenyl tosylates through a palladium-catalyzed cycloaminocarbonylation reaction, demonstrating the feasibility of linking pre-functionalized phenols to the indole C-2 position. nih.govbeilstein-journals.org
Copper-Catalyzed Methods: Copper-based catalysts offer a cost-effective alternative to palladium for indole-phenol coupling. These reactions often proceed via oxidative C-H/C-H cross-coupling mechanisms. nih.gov A notable example is the tandem cross-coupling and annulation of free phenols with ketoximes, which proceeds through a dual C-H functionalization to yield 2-aryl-1H-indoles. researchgate.net Copper can also catalyze Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling to construct multisubstituted indoles. organic-chemistry.org Oxidative coupling of 2-substituted 3-oxindoles with various aromatic compounds, including phenols, has been achieved using copper catalysts with oxygen as the terminal oxidant under mild conditions. researchgate.net
Rhodium-Catalyzed Methods: Rhodium catalysts are effective for the oxidative annulation of 2-arylindoles with alkynes, using air as the sole oxidant to assemble complex fused indole systems. nih.gov More direct approaches involve the rhodium-catalyzed oxidative coupling of N-acetyl anilines with internal alkynes, which yields highly functionalized indoles. acs.org While not a direct coupling with a phenol, this method allows for the introduction of aryl groups that could be phenols or subsequently converted to them. A versatile rhodium-catalyzed/copper-mediated cascade annulation has also been developed to form 2-arylindole derivatives from N-aryl-2-aminopyridines and propargyl alcohols. nih.gov
Table 1: Selected Transition Metal-Catalyzed Syntheses of Indole-Phenol Analogs This is an interactive table. You can sort and filter the data.
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Pd(TFA)₂/dppp | 2-(2-aminophenyl)ethan-1-ol derivatives | 2-(1H-indol-2-yl)phenyl tosylates | Cycloaminocarbonylation reaction. nih.govbeilstein-journals.org |
| Pd(OAc)₂ / Photocatalyst | N-pyrimidylindoles, S-(aryl) sulfonium salts | 2-Arylindoles | Metallaphotoredox C-H/C-H cross-coupling. acs.org |
| Copper Catalyst | Phenols, Ketoximes | 2-Aryl-1H-indoles | Tandem cross-coupling/annulation via dual C-H functionalization. researchgate.net |
| CuI / Johnphos | Aryl iodides, Enamines | Multisubstituted indoles | One-pot tandem Ullmann C-N formation and cross-dehydrogenative coupling. organic-chemistry.org |
| [Cp*RhCl₂]₂ / n-Bu₄NOAc | 2-Phenyl-1H-indoles, Alkynes | Fused Indole Systems | Oxidative annulation using air as the oxidant. nih.gov |
Organocatalytic and Metal-Free Approaches
To address the cost and potential toxicity associated with transition metals, organocatalytic and metal-free synthetic strategies have emerged as attractive alternatives. These methods utilize small organic molecules as catalysts or rely on reagents and conditions, such as electrochemistry and photochemistry, to mediate the desired transformations.
Metal-Free Methodologies: Metal-free approaches often rely on strong oxidants or unique reaction conditions to achieve C-C bond formation. An efficient method for constructing a C-2 quaternary indoline involves the use of ammonium persulfate ((NH₄)₂S₂O₈) to mediate an oxidative dearomatization of the indole. researchgate.net Electrochemical methods provide an environmentally benign alternative, enabling an external oxidant-free [3 + 2] annulation between phenols and N-acetylindoles to selectively synthesize benzofuroindolines. nih.gov This process involves the anodic oxidation of both the phenol and the indole to generate radical intermediates that couple to form the product. nih.gov
Visible-light photocatalysis has also been harnessed for the oxidative coupling of phenols, using inexpensive and recyclable solid photocatalysts like titanium dioxide with air as the oxidant. nih.govnih.gov These light-mediated reactions can achieve both homo- and cross-coupling of phenols with high chemo- and regioselectivity under mild, metal-free conditions. researchgate.net Furthermore, direct intramolecular arylation of phenols can be achieved through a base-mediated, transition-metal-free process that proceeds via a benzyne intermediate. nih.gov
Organocatalytic Approaches: Organocatalysis offers a powerful strategy for asymmetric synthesis. In the context of indole-phenol systems, chiral phosphoric acids have been used in combination with a (salen)Mn(III) complex in a relay catalysis system. researchgate.net This biomimetic approach enables the enantioselective direct oxidative [3+2] coupling of phenols and indoles to access chiral benzofuroindolines. The organocatalyst induces the enantioselective annulation of a transiently generated quinone imine with the indole. researchgate.net While direct organocatalytic coupling of simple phenols and indoles to form 2-arylindoles is less common, the reaction of indol-2-yl carbinols with other nucleophiles catalyzed by chiral phosphoramides demonstrates the potential of organocatalysis to activate the C2-position of the indole ring for bond formation. rsc.org
Table 2: Selected Organocatalytic and Metal-Free Syntheses of Indole-Phenol Analogs This is an interactive table. You can sort and filter the data.
| Method | Reactants | Product Type | Key Features |
|---|---|---|---|
| Electrooxidation | Phenols, N-Acetylindoles | Benzofuro researchgate.netnih.govindolines | External oxidant- and catalyst-free [3+2] annulation. nih.gov |
| Chemical Oxidation | Indole derivatives | C-2 Quaternary indolines | (NH₄)₂S₂O₈-mediated oxidative dearomatization. researchgate.net |
| Visible-Light Photocatalysis | Phenols | Biphenols (homo- and cross-coupled) | Metal-free; uses TiO₂ as a recyclable photocatalyst and air as the oxidant. nih.govnih.gov |
| Base-Mediation | 3-(2-halobenzyloxy)phenols | 6H-benzo[c]chromenes | Transition-metal-free intramolecular arylation via a benzyne intermediate. nih.gov |
Reaction Chemistry and Mechanistic Investigations of 2 1 Methylindol 2 Yl Phenol
Reactivity of the Indole (B1671886) Moiety in 2-(1-Methylindol-2-yl)phenol
The indole ring system is characterized as a π-excessive heterocycle, which makes it highly susceptible to electrophilic attack. unimi.it The presence of the nitrogen atom's lone pair delocalized into the bicyclic structure significantly increases the electron density of the ring, particularly at the C3 position. unimi.itresearchgate.net
Electrophilic Aromatic Substitution Reactions
The C3 position of the indole nucleus in this compound is the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution. unimi.it This heightened reactivity is a general feature of indole chemistry. researchgate.net In cases where the C3 position is unsubstituted, electrophiles preferentially attack this site. unimi.it For 3-substituted indoles, electrophilic attack can be directed to the C2 position, though this is less common. unimi.it
A classic example of this reactivity is the Vilsmeier-Haack reaction. Studies on the related compound 4-(1-indol-2-yl)phenol have shown that formylation occurs at the C3 position of the indole ring to yield the corresponding carboxaldehyde derivative. nih.gov This transformation underscores the strong nucleophilic character of the C3 carbon.
| Reaction | Reagents | Position of Substitution | Reference |
| Formylation | Vilsmeier-Haack (e.g., POCl₃, DMF) | C3 | nih.gov |
| Alkylation | Michael Acceptors (e.g., α,β-unsaturated ketones) | C3 | unimi.it |
Nucleophilic Reactivity and Additions
The pronounced nucleophilicity of the indole C3-position enables it to participate in various addition reactions with suitable electrophiles. researchgate.net Research has established that 2-(1H-indol-2-yl)phenols undergo Brønsted acid-catalyzed reactions with aldehydes. Mechanistic studies indicate that the first step of this process is the nucleophilic addition of the indole C3-position to the aldehyde. acs.org This initial addition leads to the formation of an indolylmethanol-type intermediate, which can then undergo further intramolecular reactions. acs.org
The nucleophilic strength of indoles has been systematically quantified, allowing for predictions of their reactivity with various electrophiles. researchgate.net This inherent reactivity allows indoles to add to activated systems such as α,β-unsaturated ketones in a Michael-type addition, typically catalyzed by a gold complex. unimi.it Furthermore, indoles can act as effective nucleophiles in direct substitution reactions with alcohols, such as diphenylmethanol, in the presence of a catalyst like methyltrifluoromethanesulfonate (MeOTf), again resulting in substitution at the C3 position. acs.org
Reactivity of the Phenolic Moiety in this compound
The phenolic portion of the molecule exhibits its own distinct set of reactions, largely governed by the activating, ortho-para directing hydroxyl group and the reactivity of the hydroxyl proton itself. libguides.comchemguide.co.uk
Electrophilic Aromatic Substitution on the Phenol (B47542) Ring
The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, making the phenol ring much more reactive than benzene (B151609). chemguide.co.ukbyjus.com It increases the electron density of the aromatic ring through resonance, stabilizing the intermediate arenium ion formed during the substitution process. byjus.com This activation directs incoming electrophiles to the positions ortho and para to the hydroxyl group. chemguide.co.ukbyjus.com In this compound, the para position relative to the hydroxyl group is occupied by the C-C bond to the indole ring, meaning electrophilic substitution will be directed primarily to the ortho positions.
Phenols are so strongly activated that they can undergo halogenation even without a Lewis acid catalyst. byjus.com Reaction with bromine water, for example, typically leads to polybromination at all available ortho and para positions. chemguide.co.ukbyjus.com Similarly, nitration can be achieved with dilute nitric acid at low temperatures. byjus.comsolubilityofthings.com Another important reaction is the Kolbe-Schmitt reaction, where the highly reactive phenoxide ion (formed by treating the phenol with a base like sodium hydroxide) attacks a weak electrophile like carbon dioxide to form a hydroxybenzoic acid. byjus.comlibretexts.org
| Reaction Type | Typical Reagents | Expected Product | Reference |
| Halogenation | Br₂ in CHCl₃ or Br₂(aq) | Ortho-brominated phenol | byjus.com |
| Nitration | Dilute HNO₃ | Ortho-nitrated phenol | byjus.com |
| Sulfonation | Concentrated H₂SO₄ | Ortho-phenolsulfonic acid | solubilityofthings.com |
| Carboxylation | 1. NaOH, 2. CO₂ | Ortho-hydroxybenzoic acid derivative | byjus.comlibretexts.org |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Ortho-alkylated phenol | libguides.comlibretexts.org |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic, with a pKa roughly a million times lower than that of an equivalent alcohol, readily forming a phenoxide ion in the presence of a base. libguides.com This acidity is a key aspect of its reactivity.
The hydroxyl group can undergo a variety of substitution reactions. It reacts readily with acetic anhydride (B1165640) to form the corresponding phenyl acetate (B1210297) ester. libguides.com The phenoxide anion is an effective nucleophile and can be used in Williamson ether synthesis to form aryl methyl ethers upon reaction with a methylating agent. researchgate.net For instance, research on the related 4-(1-indol-2-yl)phenol shows it reacts with halo esters to form the corresponding ether linkage. nih.gov
Furthermore, the phenol moiety can be oxidized. smolecule.com Under oxidizing conditions, such as with chromic acid, phenols can be converted to quinones. libretexts.org
| Reaction Type | Reagents | Functional Group Formed | Reference |
| Acidity | Base (e.g., NaOH) | Phenoxide ion | libguides.com |
| Esterification | Acetic anhydride | Phenyl acetate | libguides.com |
| Etherification | Base, Alkyl halide (e.g., CH₃I) | Aryl ether | nih.govresearchgate.net |
| Oxidation | Oxidizing agent (e.g., Chromic acid) | Quinone-type structure | libretexts.orgsmolecule.com |
Intermolecular and Intramolecular Reactions of the Indole-Phenol System
The proximity of the reactive indole and phenol rings allows for complex intermolecular and intramolecular reactions, leading to the formation of novel heterocyclic structures. These reactions often leverage the nucleophilic and electrophilic centers within the same molecule.
A notable example is the Brønsted acid-catalyzed [5 + 1] annulation of 2-(1H-indol-2-yl)phenols with aldehydes. acs.org This process begins with the nucleophilic attack of the indole C3 position on the aldehyde. The resulting intermediate then undergoes an intramolecular reaction involving the phenolic hydroxyl group to construct indole-fused dihydrochromane skeletons in a highly regioselective manner. acs.org
Intramolecular cyclization can also occur under different conditions. For instance, the synthesis of related 2-(indol-2-yl)phenols can sometimes yield benzofuro[3,2-b]indolines as a byproduct through a 5-exo-trig cyclization. scilit.com This suggests a pathway where the phenolic oxygen acts as a nucleophile, attacking an electrophilic center on the indole moiety, leading to a fused ring system. The development of transition-metal-catalyzed dearomatization reactions provides a framework for understanding such transformations, where intramolecular C-alkylation can be selectively promoted over other potential reactions. jst.go.jpnih.gov
Theoretical and Experimental Elucidation of Reaction Mechanisms for this compound Transformations
The formation of the 2-arylindole scaffold, such as that in this compound, is a focal point of synthetic organic chemistry due to the prevalence of this motif in pharmaceuticals and functional materials. The transformations leading to this compound are typically achieved through various well-established synthetic strategies, each with its own distinct reaction mechanism. These include transition-metal-catalyzed cross-coupling reactions and classic acid-catalyzed cyclization methods. Mechanistic investigations, often supported by computational studies, have been crucial in optimizing these transformations and understanding the factors that control regioselectivity and efficiency.
Detailed Mechanistic Pathways and Intermediate Characterization
The synthesis of this compound can be envisioned through several key mechanistic pathways. The characterization of intermediates in these pathways is often challenging due to their transient nature, but a combination of control experiments, spectroscopic analysis, and computational modeling has provided significant insights.
Palladium-Catalyzed Synthesis:
One of the most powerful methods for forming the C-C bond between the indole and phenol rings is through palladium-catalyzed cross-coupling reactions. A plausible route involves the reaction of an N-methyl-2-haloaniline with a suitably protected 2-halophenol derivative followed by cyclization, or more directly, the coupling of a pre-formed indole nucleus with a phenol derivative. A common approach is the tandem reaction of a 2-alkynyl-N-methylaniline with a phenol.
A proposed catalytic cycle for a palladium-catalyzed tandem addition/cyclization is depicted below. rsc.orgrsc.org This process typically begins with the oxidative addition of a palladium(0) catalyst to an aryl halide.
Plausible Mechanistic Steps for Palladium-Catalyzed Synthesis
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Oxidative Addition | Pd(0) inserts into the C-X bond of a 2-halo-N-methylaniline derivative. | Arylpalladium(II) complex |
| 2. Carbopalladation | The arylpalladium(II) complex undergoes migratory insertion with an alkyne. | Vinlypalladium(II) intermediate |
| 3. Intramolecular Cyclization | The nitrogen atom of the aniline (B41778) attacks the newly formed vinylpalladium species. | Palladacycle |
| 4. Reductive Elimination | The C-N bond is formed, regenerating the Pd(0) catalyst and yielding the indole ring. | 2-Arylindole, Pd(0) |
Control experiments have been performed in related systems to elucidate the mechanism, where the absence of key reagents like the aryltrifluoroborate prevents product formation, and potential intermediates like indolin-2-one have been observed in low yields under specific conditions. researchgate.net
Fischer Indole Synthesis:
The Fischer indole synthesis is a classic and robust method for constructing the indole ring. testbook.combyjus.comwikipedia.org To synthesize this compound via this route, one would start with N-methylphenylhydrazine and a ketone such as 2-hydroxyacetophenone (B1195853) (or a protected version).
The mechanism is a complex, acid-catalyzed cascade of reactions. testbook.comwikipedia.org
Hydrazone Formation: The initial step is the condensation of N-methylphenylhydrazine with the ketone to form the corresponding phenylhydrazone.
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.
researchgate.netresearchgate.net-Sigmatropic Rearrangement: This is the key bond-forming step. After protonation, the enamine undergoes an irreversible researchgate.netresearchgate.net-sigmatropic rearrangement, breaking the weak N-N bond and forming a C-C bond.
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The nucleophilic terminal nitrogen then attacks the imine carbon to form a five-membered ring, creating an aminal intermediate.
Elimination: Finally, the elimination of ammonia (B1221849) from the aminal, driven by the formation of the stable aromatic indole ring, yields the final product. byjus.comwikipedia.org
Key Intermediates in Fischer Indole Synthesis
| Intermediate | Structure Description | Method of Characterization |
| Phenylhydrazone | Product of condensation between hydrazine (B178648) and ketone. | Often stable and isolable; characterized by NMR, IR, and Mass Spectrometry. |
| Enamine | Tautomer of the hydrazone. | Transient, typically inferred from isotopic labeling studies. |
| Di-imine | Product of the researchgate.netresearchgate.net-sigmatropic rearrangement. | Highly reactive; existence supported by computational studies and trapping experiments. |
| Aminal | Cyclic intermediate formed after intramolecular attack. | Unstable, readily eliminates ammonia; characterized in some modified systems. |
Bischler-Mohlau Indole Synthesis:
Another classical approach is the Bischler-Mohlau synthesis, which involves the reaction of an α-halo-ketone with an excess of an arylamine. nih.gov For the target compound, this would involve reacting 2-bromo-2'-(hydroxy)acetophenone with N-methylaniline. Mechanistic studies, including computational and experimental work, suggest two competing pathways can lead to both 2-aryl and 3-aryl indoles. nih.gov The formation of the 2-aryl isomer, relevant here, proceeds through a rearranged pathway.
Pathway to 2-Arylindole: The reaction is believed to proceed through an initial SN2 reaction to form an α-anilinoketone. Condensation with a second molecule of aniline forms an imine intermediate. Subsequent intramolecular cyclization, involving the displacement of the first aniline molecule, and tautomerization leads to the stable 2-aryl indole product. nih.gov
Kinetic Studies and Thermodynamic Considerations
While detailed mechanistic pathways for the synthesis of 2-arylindoles are well-postulated, specific kinetic and thermodynamic data for the transformations of this compound are not extensively reported in the literature. However, general principles and data from related systems provide valuable context.
Kinetic Studies:
Kinetic investigations are crucial for understanding reaction rates and optimizing conditions. For palladium-catalyzed arylations of indoles, kinetic studies have been performed on model systems. For example, in the phenylation of 1-methylindole, the reaction was found to be first order in both the indole and the catalyst, and zero order in the aryl halide. nih.gov This supports a mechanism where the electrophilic palladation of the indole is the rate-determining step.
Kinetic Isotope Effect (KIE) studies have also provided mechanistic insights. In the direct arylation of 1-methylindole, a small apparent primary KIE was observed at the C-2 position, while a larger secondary KIE was seen at the C-3 position. nih.gov These findings have been interpreted to support a mechanism involving an electrophilic palladation followed by a 1,2-migration of the palladium species, which ultimately dictates the regioselectivity. nih.gov
Table of General Kinetic Parameters in Indole Arylation
| Parameter | Significance | Typical Findings in Model Systems |
|---|---|---|
| Reaction Order | Indicates which reactant concentrations affect the rate. | Often first order in indole and catalyst, zero order in aryl halide. nih.gov |
| Rate Constant (k) | Quantifies the reaction speed. | Highly dependent on catalyst, ligand, solvent, and temperature. Specific values for the target compound are not available. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Lowered by the catalyst. DFT calculations for related indole syntheses show barriers in the range of 20-30 kcal/mol. acs.org |
| Kinetic Isotope Effect (KIE) | Reveals if C-H bond breaking is involved in the rate-determining step. | Supports electrophilic palladation pathways in direct arylation. nih.gov |
Thermodynamic Considerations:
Thermodynamic data helps to predict the feasibility and position of equilibrium for a reaction. The synthesis of indoles is generally a thermodynamically favorable process, driven by the formation of the stable aromatic indole ring system.
Enthalpy (ΔH): The formation of stable C-C and C-N bonds and the aromatic indole ring typically results in an exothermic reaction (negative ΔH).
Table of Compound Names
| Compound Name |
|---|
| This compound |
| N-methyl-2-iodoaniline |
| Palladium(0) |
| Arylpalladium(II) complex |
| Vinylpalladium(II) intermediate |
| Palladacycle |
| 2-Arylindole |
| Indolin-2-one |
| Potassium aryltrifluoroborate |
| N-methylphenylhydrazine |
| 2-Hydroxyacetophenone |
| Phenylhydrazone |
| Enamine |
| Di-imine |
| Aminal |
| Ammonia |
| 2-Bromo-2'-(hydroxy)acetophenone |
| N-methylaniline |
| α-Anilinoketone |
| Imine |
| 1-Methylindole |
Advanced Spectroscopic and Diffraction Based Structural Characterization of 2 1 Methylindol 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within the 2-(1-Methylindol-2-yl)phenol molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton and carbon signals.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structure determination. The chemical shifts are influenced by the electronic environment of each nucleus, with the aromatic rings and heteroatoms of this compound creating a distinct pattern of resonances.
In the ¹H NMR spectrum, the proton of the phenolic hydroxyl group (-OH) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. msu.edu The N-methyl (N-CH₃) protons present as a sharp singlet, characteristically shifted downfield due to the influence of the adjacent nitrogen atom. The spectrum also contains a complex multiplet region for the eight aromatic protons on the indole (B1671886) and phenol (B47542) rings, along with a singlet for the proton at the C3 position of the indole ring. docbrown.info
The ¹³C NMR spectrum reveals fifteen distinct carbon signals, consistent with the molecular structure. docbrown.info The carbon atom of the N-methyl group appears in the aliphatic region. The twelve carbons of the two aromatic rings and the three additional carbons of the indole core (C2, C3, C7a) resonate in the aromatic region of the spectrum. The carbons directly attached to the electronegative oxygen (C-1' of the phenol) and nitrogen atoms (C2 and C7a of the indole) are shifted significantly downfield.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary.
| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| OH | ~5.0-9.0 (broad s) | C-2 | ~138.0 |
| Ar-H (8H) | ~6.70-7.80 (m) | C-3 | ~102.0 |
| H-3 | ~6.60 (s) | C-3a | ~129.0 |
| N-CH₃ | ~3.80 (s) | C-4 | ~121.0 |
| C-5 | ~122.0 | ||
| C-6 | ~120.0 | ||
| C-7 | ~110.0 | ||
| C-7a | ~137.0 | ||
| C-1' | ~154.0 | ||
| C-2' | ~118.0 | ||
| C-3' | ~130.0 | ||
| C-4' | ~121.0 | ||
| C-5' | ~129.0 | ||
| C-6' | ~116.0 | ||
| N-CH₃ | ~31.0 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To resolve ambiguities from the 1D spectra and confirm the molecular framework, a suite of 2D NMR experiments is essential. researchgate.netwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu It would reveal correlations between adjacent protons within the phenolic ring and within the benzene (B151609) portion of the indole ring, aiding in the assignment of these spin systems.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps each proton to the carbon atom it is directly attached to. sdsu.edu It is invaluable for definitively assigning the carbon signals based on the less-congested proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (2-3 bond) couplings between protons and carbons. sdsu.eduprinceton.edu This is crucial for connecting the molecular fragments. Key expected correlations would include the N-CH₃ protons to the indole C2 and C7a, and cross-ring correlations between the indole H3 proton and the phenolic C1' and C2' carbons, which unambiguously confirms the connection point between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in three-dimensional space, regardless of their bonding connectivity. princeton.edu NOESY is critical for determining the preferred conformation (the relative orientation of the two rings). A spatial correlation between the indole H3 proton and the phenol H-6' proton would provide strong evidence for the specific rotational isomer present in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationmsu.edursc.orgresearchgate.netnih.govlamission.edu
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, confirms the presence of key functional groups by probing their characteristic vibrational frequencies. lamission.eduspectroscopyonline.com
The IR spectrum is expected to show a prominent broad absorption band in the 3200-3500 cm⁻¹ range, which is characteristic of the O-H stretching vibration of the phenol group; its broadness is due to hydrogen bonding. libretexts.orglibretexts.org Other key signals include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the N-methyl group (below 3000 cm⁻¹), multiple sharp absorptions for aromatic C=C stretching between 1450-1620 cm⁻¹, and a strong C-O stretch for the phenol around 1200-1250 cm⁻¹. libretexts.orgresearchgate.net
Raman spectroscopy provides complementary information. Aromatic ring breathing modes, which are often weak in the IR spectrum, are typically strong in the Raman spectrum, providing a clear fingerprint for the conjugated system.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenol | 3500 - 3200 | Strong, Broad (IR) |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium (IR), Strong (Raman) |
| C-H Stretch | N-Methyl | 2970 - 2850 | Medium (IR, Raman) |
| C=C Stretch | Aromatic Rings | 1620 - 1450 | Medium-Strong, Sharp (IR, Raman) |
| C-O Stretch | Phenol | 1260 - 1180 | Strong (IR) |
| C-N Stretch | Indole Ring | 1360 - 1310 | Medium (IR) |
| C-H Out-of-Plane Bend | Aromatic | 900 - 700 | Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessmentresearchgate.netnih.gov
UV-Vis spectroscopy probes the electronic transitions within the molecule, providing insight into the extent of conjugation. azooptics.com The spectrum of this compound is defined by the extended π-system spanning both the indole and phenol rings. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions. The inherent absorbance of the indole moiety, typically seen around 270-290 nm, is likely to be shifted to longer wavelengths (a bathochromic shift) and intensified due to the extended conjugation with the attached phenol ring. researchgate.net The presence of the hydroxyl group may also cause the spectral features to be sensitive to the pH of the medium.
Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π→π* (Indole-based) | ~280 - 300 |
| π→π* (Conjugated system) | ~310 - 340 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysisdocbrown.inforesearchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. nih.govnih.gov For this compound (C₁₅H₁₃NO), HRMS provides a measured mass that is sufficiently precise to confirm this chemical formula, distinguishing it from other potential compounds with the same nominal mass. The calculated monoisotopic mass is 223.099714 u.
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. The molecular ion peak ([M]⁺) is expected to be prominent. Characteristic fragmentation would likely involve the cleavage of the bond connecting the indole and phenol rings, as well as the loss of the N-methyl group.
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structuremsu.edu
Single-crystal X-ray diffraction (XRD) offers the most definitive structural information by mapping the precise atomic positions in the solid state. mdpi.com While contingent on the growth of a suitable single crystal, an XRD analysis would provide exact bond lengths, bond angles, and torsional angles. researchgate.net
A key piece of information from an XRD study would be the dihedral angle between the planes of the indole and phenol rings, which quantitatively defines the molecule's three-dimensional shape. redalyc.org Furthermore, the analysis would reveal the packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds involving the phenolic -OH group and potential π-π stacking between the aromatic systems of adjacent molecules. redalyc.orgnih.gov The possibility of an intramolecular O-H···N hydrogen bond, which would stabilize a planar conformation, could also be confirmed. nih.gov
Derivatization Strategies and Synthetic Functionalization of 2 1 Methylindol 2 Yl Phenol
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional handle for derivatization, allowing for a wide range of chemical transformations.
Esterification and etherification are fundamental reactions for modifying the phenolic hydroxyl group. These reactions can alter the compound's polarity, solubility, and biological activity.
Esterification: Phenolic hydroxyl groups can be converted to esters through reaction with carboxylic acids or their derivatives. medcraveonline.com Common methods include reaction with acyl chlorides or anhydrides in the presence of a base. For instance, the reaction of a phenol (B47542) with acetyl chloride in the presence of pyridine (B92270) yields the corresponding acetate (B1210297) ester. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can facilitate esterification with carboxylic acids under mild conditions. organic-chemistry.org
Etherification: The synthesis of ethers from phenols is typically achieved via the Williamson ether synthesis, which involves the deprotonation of the phenol to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. organic-chemistry.org Alternatively, amide acetals, such as N,N-dimethylformamide dimethyl acetal, have been used for the etherification of phenols. researchgate.net These methods provide access to a diverse range of aryl ethers.
Table 1: Examples of Esterification and Etherification Reagents for Phenolic Hydroxyl Groups
| Reaction Type | Reagent Class | Specific Example | Product |
| Esterification | Acyl Halide | Acetyl chloride | Acetate ester |
| Esterification | Carboxylic Anhydride (B1165640) | Acetic anhydride | Acetate ester |
| Esterification | Coupling Agent | EDCI/Carboxylic acid | Carboxylate ester |
| Etherification | Alkyl Halide (Williamson) | Methyl iodide | Methyl ether |
| Etherification | Amide Acetal | N,N-Dimethylformamide dimethyl acetal | Methyl ether |
Protecting the phenolic hydroxyl group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Silyl (B83357) ethers are among the most common protecting groups for hydroxyl functionalities due to their ease of installation and removal. tcichemicals.com
Silylation: The hydroxyl group can be converted to a silyl ether by reacting the phenol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). uwindsor.ca Other common silyl protecting groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). tcichemicals.com The stability of these groups varies, with bulkier groups like TBDPS offering greater stability. gelest.com
Deprotection: The removal of silyl protecting groups is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which selectively cleaves the Si-O bond. uwindsor.ca Acidic conditions can also be used for deprotection, with the stability of the silyl ether to acid increasing with steric bulk. harvard.edu
Other Protecting Groups: Besides silyl ethers, other protecting groups for phenols include alkoxymethyl ethers like methoxymethyl (MOM) ether. uwindsor.ca These are generally stable under basic and reducing conditions and are removed by acid-catalyzed hydrolysis. tcichemicals.com
Table 2: Common Silyl Protecting Groups for Phenols and Their Deprotection Conditions
| Protecting Group | Silylating Reagent | Typical Deprotection Reagent |
| TMS (Trimethylsilyl) | Trimethylsilyl chloride (TMSCl) | Mild acid, TBAF |
| TES (Triethylsilyl) | Triethylsilyl chloride (TESCl) | Acid, TBAF |
| TBDMS (tert-Butyldimethylsilyl) | tert-Butyldimethylsilyl chloride (TBDMSCl) | TBAF, stronger acid |
| TIPS (Triisopropylsilyl) | Triisopropylsilyl chloride (TIPSCl) | TBAF, strong acid |
| TBDPS (tert-Butyldiphenylsilyl) | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBAF, strong acid |
Functionalization of the Indole (B1671886) Nitrogen Atom
The nitrogen atom of the indole ring in 2-(1-Methylindol-2-yl)phenol is already substituted with a methyl group. However, in related indole structures, the N-H functionality provides a site for further derivatization. While direct functionalization of the N-methyl group is not typical, understanding the reactivity of the indole nitrogen is crucial in the broader context of indole chemistry. In many synthetic routes involving indoles, the nitrogen can be alkylated, acylated, or participate in various coupling reactions. nih.govacs.org For instance, palladium-catalyzed reactions have been developed for the functionalization of the indole nucleus. nih.govbeilstein-journals.org
Regioselective Substitution on the Aromatic Rings
Electrophilic aromatic substitution (SEAr) is a key method for introducing substituents onto the phenolic and indole rings. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Phenolic Ring: The hydroxyl group is a strongly activating, ortho-, para-directing group. libretexts.org This means that electrophilic substitution will preferentially occur at the positions ortho and para to the hydroxyl group. For example, nitration of phenol occurs much faster than that of benzene (B151609) and yields a mixture of ortho- and para-nitrophenol. lumenlearning.com Similarly, halogenation and Friedel-Crafts reactions will be directed to these positions. The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. mdpi.com
Indole Ring: The indole ring system is π-excessive and highly reactive towards electrophiles, with substitution typically occurring at the C3 position. unimi.it In the case of this compound, the C2 position is already substituted. While the C3 position is the most nucleophilic site in many indoles, the substitution pattern of the title compound may influence the regioselectivity of further reactions. Metal-catalyzed reactions, such as thiocyanation, have been shown to proceed with high regioselectivity on indole substrates. jchemlett.com
The rate and orientation of electrophilic aromatic substitution are significantly influenced by the electronic properties of the substituents already present on the aromatic rings. lumenlearning.com
Activating and Deactivating Groups: Electron-donating groups (EDGs), such as hydroxyl (-OH) and alkyl groups, activate the aromatic ring towards electrophilic attack, making the reaction faster than with unsubstituted benzene. saskoer.calibretexts.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl groups, deactivate the ring, slowing down the reaction. lumenlearning.comsaskoer.ca The hydroxyl group of the phenol ring and the indole nucleus itself are both activating.
Directing Effects: EDGs are typically ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org This is due to the stabilization of the carbocation intermediate (sigma complex) through resonance. libretexts.org EWGs are generally meta-directors, with the exception of halogens, which are deactivating but ortho-, para-directing. saskoer.ca The interplay of these directing effects from both the phenolic and indole moieties will determine the outcome of substitution reactions on this compound. Computational studies on substituted phenols have been used to rationalize the regioselectivity of their functionalization. chemrxiv.org
Elaboration of this compound into Complex Molecular Frameworks
The unique structure of this compound, which combines a nucleophilic indole core with a reactive phenol ring, makes it a versatile building block for the synthesis of more complex, polycyclic molecular frameworks. The strategic functionalization and elaboration of this scaffold can proceed through several modern synthetic methodologies, primarily leveraging oxidative annulation and transition metal-catalyzed C-H activation pathways. These approaches allow for the construction of fused heterocyclic systems with significant molecular complexity, often in a highly efficient and atom-economical manner.
Oxidative Annulation for Benzofuroindole Synthesis
One of the most direct methods for elaborating the this compound scaffold is through an intramolecular oxidative coupling, which forges a new bond between the indole and phenol rings to create a benzofuroindole core. This transformation can be initiated by various oxidants and can lead to different regioisomeric products depending on the reaction conditions and the specific sites of radical generation on the two aromatic systems.
A prominent pathway involves the coupling between the C3 position of the indole and the oxygen atom of the phenol, leading to the formation of the benzofuro[3,2-b]indoline framework. This type of cyclization is inspired by the biosynthesis of natural products like phalarine. nih.gov Studies have demonstrated that this transformation can be achieved using chemical oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a Lewis acid like iron(III) chloride, or through electrochemical methods. nih.govresearchgate.net The electrochemical approach is particularly noteworthy as it avoids the use of external chemical oxidants, generating the required reactive radical cation intermediates directly at an anode. researchgate.net
Alternatively, a different connectivity can be achieved to form the π-extended benzofuro[2,3-b]indole system. This involves a formal [3+2] cycloaddition where the indole acts as a C2-C3 dinucleophile. Research has shown that a bimetallic system, such as CoCl₂/Cu(OTf)₂, can catalyze the double aerobic oxidative cycloaddition of indoles with hydroquinones to furnish these complex frameworks, which have applications as electron donors in electroluminescent materials. rsc.org
| Indole Substrate | Phenol Substrate | Reaction Conditions | Resulting Framework | Reference |
|---|---|---|---|---|
| N-Acetyl Indole | Phenol | DDQ, FeCl₃, Dioxane, rt | Benzofuro[3,2-b]indoline | nih.gov |
| N-Acetyl-2-methylindole | 2,6-Dimethylphenol | Electrolysis (10 mA), ⁿBu₄NBF₄, HFIP/CH₂Cl₂, rt | Benzofuro[3,2-b]indoline | researchgate.net |
| 1-Methylindole | p-Hydroquinone monoacetate | CoCl₂, Cu(OTf)₂, O₂, DCE/t-AmylOH, 100 °C | Benzofuro[2,3-b]indole | rsc.org |
| 2,3-Disubstituted Indoles | Phenols | PIDA, CH₂Cl₂, rt | Benzofuro[3,2-b]indoline | researchgate.net |
Transition Metal-Catalyzed C-H Annulation
A second powerful strategy for elaborating the this compound scaffold involves the transition metal-catalyzed activation of C-H bonds on the 2-phenyl ring, followed by annulation with an external coupling partner. Rhodium(III) catalysis, in particular, has emerged as a robust tool for such transformations. nsf.govresearchgate.netnih.gov
In a typical reaction, the indole's nitrogen atom can act as a directing group to facilitate the ortho-C-H activation of the pendant phenyl ring, forming a five-membered rhodacycle intermediate. nih.gov This intermediate can then undergo migratory insertion with coupling partners like alkynes or alkenes. Subsequent reductive elimination constructs a new ring and regenerates the active catalyst. When an alkyne is used as the coupling partner, this cascade process leads to the formation of complex, fused N-heterocyclic systems such as indolo[2,1-a]isoquinolines. researchgate.net Similarly, coupling with carbon monoxide can yield 6H-isoindolo[2,1-a]indol-6-ones. researchgate.net While many examples utilize a free N-H group on the indole for direction, these C-H activation methodologies are often adaptable to N-substituted indoles like this compound.
| 2-Arylindole Substrate | Coupling Partner | Catalyst System | Resulting Framework | Reference |
|---|---|---|---|---|
| 2-Phenyl-1H-indole | Diphenylacetylene | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O, DCE, 80 °C | Indolo[2,1-a]isoquinoline | researchgate.net |
| 2-Phenyl-1H-indole | Dioxazolone | [RhCpCl₂]₂, AgSbF₆, AcOH, DCE, 140 °C | Indolo[1,2-c]quinazoline | nsf.gov |
| 2-Phenyl-1H-indole | n-Butyl acrylate | [CpRhCl₂]₂, ⁿBu₄NOAc, Air, Xylenes, 140 °C | Pyrido[1,2-a]indole derivative | nih.gov |
| 2-Arylindoles | Carbon Monoxide (CO) | [RhCpCl₂]₂, Ag₂CO₃, K₂CO₃, Mesitylene, 150 °C | 6H-Isoindolo[2,1-a]indol-6-one | researchgate.net |
These derivatization strategies highlight the potential of this compound as a precursor for generating significant molecular diversity. By leveraging either oxidative coupling or C-H functionalization, the core structure can be efficiently elaborated into a variety of complex, fused polycyclic frameworks with potential applications in materials science and medicinal chemistry.
Computational and Theoretical Investigations of 2 1 Methylindol 2 Yl Phenol at the Molecular Level
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Geometric Properties.mpg.deuni-muenchen.deresearchgate.netresearchgate.net
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and geometric properties of molecules. ijcsi.pronih.gov By utilizing functionals that approximate the exchange-correlation energy, DFT methods can provide accurate results for a wide range of molecular systems at a reasonable computational cost. For 2-(1-Methylindol-2-yl)phenol, DFT calculations, particularly with the B3LYP functional, are employed to elucidate its fundamental molecular characteristics. researchgate.netresearchgate.netijaemr.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps.researchgate.netresearchgate.netdtic.mil
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. ethz.chlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.commalayajournal.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net The HOMO-LUMO gap is also instrumental in understanding the electronic transition absorption, corresponding to the transition from the ground state to the first excited state. irjweb.com
For indole (B1671886) derivatives, the HOMO and LUMO are typically distributed over the π-conjugated system. researchgate.net In this compound, the HOMO is expected to be localized on the electron-rich indole and phenol (B47542) rings, while the LUMO may be distributed over the entire π-system. The specific energies of the HOMO and LUMO, and consequently the energy gap, are influenced by substituents on the aromatic rings.
Table 1: Frontier Molecular Orbital (FMO) Data
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.2822 malayajournal.org |
| ELUMO | -1.2715 malayajournal.org |
| Energy Gap (ΔE) | 4.0107 malayajournal.org |
Natural Bond Orbital (NBO) and Charge Distribution Analysis.researchgate.netdtic.mil
Natural Bond Orbital (NBO) analysis provides a localized picture of the electron density in a molecule, corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.deuba.ar This method transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewisc.edu NBO analysis is valuable for understanding hybridization, covalency, and intramolecular interactions, such as charge transfer and delocalization. uba.arresearchgate.net The stabilization energy associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO can be quantified using second-order perturbation theory. uba.ar
Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insight into the partial atomic charges on each atom within the molecule. irjweb.com This information is crucial for understanding the molecule's polarity and electrostatic interactions. In this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges due to their higher electronegativity, while the hydrogen atoms attached to them will have positive partial charges. The distribution of charges across the carbon skeleton reveals the electron-donating or electron-withdrawing effects of the substituents. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Mapping.researchgate.netdtic.mil
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. dtic.milresearchgate.net The MEP is the potential experienced by a positive point charge at a particular location near the molecule, reflecting the net effect of the positive nuclei and negative electrons. dtic.mil The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents regions of neutral potential. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, indicating these as sites for electrophilic attack. researchgate.net Regions of positive potential are expected around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net The MEP surface complements the information from FMO analysis in predicting the molecule's reactivity. rsc.org
Prediction of Reactivity and Selectivity Parameters.mpg.dedtic.milethz.ch
Computational chemistry offers a suite of reactivity descriptors derived from DFT calculations that help in quantifying and predicting the chemical behavior of molecules. ijcsi.proscielo.org.mx These descriptors provide a theoretical framework for understanding and comparing the reactivity of different compounds.
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index).dtic.mil
Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). A hard molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. irjweb.com
Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's ability to undergo chemical reactions. A soft molecule has a small HOMO-LUMO gap and is more reactive.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net A high electrophilicity index indicates a good electrophile. scielo.org.mx
These descriptors are valuable for comparing the reactivity of a series of related compounds and for understanding the effects of substituents on their chemical behavior. For instance, electron-withdrawing groups are expected to increase the electrophilicity index, while electron-donating groups would decrease it. researchgate.net
Table 2: Global Reactivity Descriptors
| Descriptor | Formula |
|---|---|
| Chemical Hardness (η) | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Electronegativity (χ) | (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | μ2 / 2η = χ2 / 2η |
Local Reactivity Descriptors (e.g., Fukui Functions)
In the realm of computational chemistry, local reactivity descriptors are essential tools derived from conceptual Density Functional Theory (DFT) for predicting the most reactive sites within a molecule. Among the most widely used descriptors are the Fukui functions, which quantify the change in electron density at a specific point in a molecule when the total number of electrons is modified. nih.govuchile.cl
The Fukui functions help in identifying the regions of a molecule that are most susceptible to different types of chemical attack:
f+(r) : This function corresponds to a nucleophilic attack (the molecule accepting an electron). A high value of f+(r) indicates a site that is favorable for attack by a nucleophile.
f-(r) : This function relates to an electrophilic attack (the molecule donating an electron). A high value of f-(r) points to a site prone to attack by an electrophile.
f0(r) : This function is associated with a radical attack and is typically calculated as the average of f+(r) and f-(r).
These functions can be condensed to atomic centers to provide a set of numerical values, known as condensed Fukui indices, which simplify the identification of reactive atoms. researchgate.netresearchgate.net For this compound, a computational analysis would involve calculating the electron densities of the neutral molecule (N electrons), its cation (N-1 electrons), and its anion (N+1 electrons). The differences in atomic charges between these states would yield the condensed Fukui indices.
Illustrative Research Findings: A hypothetical Fukui function analysis of this compound would likely reveal distinct reactive sites. The phenolic oxygen is expected to be a primary site for electrophilic attack due to its lone pairs, which would be reflected in a high f- value. Conversely, specific carbon atoms on both the phenol and indole rings, particularly those ortho and para to the activating hydroxyl and N-methylindole groups, would be identified as potential sites for nucleophilic or electrophilic substitution, depending on the reaction conditions. Maxima of the Fukui functions can correspond to major sites of metabolic attack in drug molecules, making this analysis valuable in medicinal chemistry. nih.gov
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| O (Phenol) | 0.085 | 0.210 | 0.148 |
| C3 (Indole) | 0.155 | 0.095 | 0.125 |
| C4' (Phenol, para to OH) | 0.090 | 0.130 | 0.110 |
| C7 (Indole) | 0.110 | 0.070 | 0.090 |
Transition State Modeling and Reaction Energy Barriers
Transition state (TS) theory is a cornerstone of computational reaction dynamics, providing a method to find the most likely pathway between reactants and products. github.io The transition state itself is a first-order saddle point on the potential energy surface (PES)—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Identifying the geometry and energy of the TS is crucial for calculating the reaction's activation energy (energy barrier), which directly governs the reaction rate. nih.gov
Computational methods, often using quantum mechanical approaches like DFT, can locate these elusive TS structures. mit.eduarxiv.org A key verification for a true transition state is the presence of exactly one imaginary frequency in a vibrational analysis, with the corresponding motion animating the transformation from reactant to product. github.io
Illustrative Research Findings: For a molecule like this compound, TS modeling could be applied to various potential reactions, such as its synthesis (e.g., Fischer indole synthesis followed by functionalization) or its subsequent reactivity (e.g., electrophilic aromatic substitution). For instance, modeling the nitration of the phenol ring would involve locating the transition state for the attack of the nitronium ion (NO₂⁺). The calculation would provide the geometry of the high-energy intermediate (Wheland intermediate) and the energy barrier required to form it. This information helps in predicting regioselectivity—that is, which position on the ring is kinetically favored for substitution.
| Reaction | Transition State (TS) Structure | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nitration at C4' (Phenol ring) | [C₁₆H₁₅NO-NO₂]‡ complex | 15.2 |
| Nitration at C6' (Phenol ring) | [C₁₆H₁₅NO-NO₂]‡ complex | 16.8 |
| Nitration at C3 (Indole ring) | [C₁₆H₁₅NO-NO₂]‡ complex | 18.5 |
Solvation Effects and Environmental Perturbations on Molecular Properties
Molecules in the real world are rarely in a vacuum; they are typically in solution. The surrounding solvent can significantly influence a molecule's structure, stability, and properties through various intermolecular interactions. dntb.gov.uanih.gov Computational chemistry accounts for these environmental perturbations using solvation models. These are broadly categorized into:
Implicit Solvation Models: The solvent is treated as a continuous medium with specific dielectric properties (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient.
Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute. This is more computationally intensive but can capture specific interactions like hydrogen bonding with high accuracy. rsc.org
The choice of solvent can alter reaction energy barriers and cause shifts in spectroscopic signals, a phenomenon known as solvatochromism in UV-Vis spectroscopy. mdpi.comrsc.org
Illustrative Research Findings: A computational study on this compound would likely show notable changes in its properties across different solvents. For example, the calculated UV-Vis absorption spectrum would exhibit a bathochromic (red) or hypsochromic (blue) shift when moving from a non-polar solvent like cyclohexane (B81311) to a polar protic solvent like ethanol. This is due to the differential stabilization of the ground and excited states by the solvent. The phenolic -OH group's ability to act as a hydrogen bond donor would be particularly sensitive to the solvent environment. nih.gov
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |
|---|---|---|
| Gas Phase | 1.0 | 310 |
| Cyclohexane | 2.0 | 314 |
| Chloroform | 4.8 | 318 |
| Ethanol | 24.6 | 325 |
| Water | 78.4 | 328 |
Investigation of Spectroscopic Signatures via Computational Methods (e.g., NMR, UV-Vis, IR Simulations)
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra, aiding in structure elucidation and characterization. schrodinger.comgoogle.com
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). This allows for the assignment of complex experimental spectra and provides insight into the electronic environment of each nucleus. nih.gov
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from first principles. These computed spectra, when compared with experimental data, help in assigning specific absorption bands to the vibrational modes of the molecule (e.g., O-H stretch, C=C stretch). libretexts.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for simulating electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). mdpi.com
Illustrative Research Findings: For this compound, a simulated ¹H NMR spectrum would help assign the chemical shifts of the aromatic protons on both the indole and phenol rings, as well as the N-methyl and hydroxyl protons. The calculated IR spectrum would predict a strong, broad peak for the O-H stretch (around 3400-3600 cm⁻¹) and characteristic peaks for C-H and C=C aromatic stretches. A TD-DFT calculation would predict the primary electronic transitions, likely corresponding to π→π* transitions within the conjugated system, which would correlate with the observed colors or UV absorption of the compound.
| Spectroscopic Technique | Key Feature | Hypothetical Experimental Value | Illustrative Calculated Value (DFT) |
|---|---|---|---|
| ¹H NMR | Phenolic -OH proton (δ, ppm) | ~5.5-6.5 | 6.1 ppm |
| ¹³C NMR | Phenolic C-OH carbon (δ, ppm) | ~150-155 | 152.8 ppm |
| IR | O-H stretch (cm⁻¹) | ~3550 | 3558 cm⁻¹ |
| UV-Vis | λmax (nm) in Ethanol | ~325 | 325 nm |
Theoretical Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. researchgate.net They are critical for applications in telecommunications, optical computing, and frequency conversion. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor motifs, often exhibit significant NLO properties. nih.govscielo.org.mx
The key molecular property governing second-order NLO behavior is the first hyperpolarizability (β). Computational methods, especially DFT, are widely used to calculate β and other related properties like the dipole moment (μ) and polarizability (α). rsc.orgresearchgate.net These calculations allow for the in silico design and screening of promising NLO materials by establishing structure-property relationships. researchgate.net
Illustrative Research Findings: The structure of this compound contains elements conducive to NLO activity. The phenol group can act as an electron donor (D), and the indole ring is a key component of the π-conjugated bridge. The presence of a donor and a π-system suggests that the molecule could have a non-zero first hyperpolarizability. Computational analysis would quantify this property. A large calculated β value, often compared to a standard like urea, would indicate potential for second-harmonic generation. The calculations would also reveal the main charge-transfer character of the electronic transitions that contribute most to the NLO response.
| Property | Symbol | Illustrative Calculated Value | Units |
|---|---|---|---|
| Dipole Moment | μ | 2.15 | Debye |
| Average Polarizability | ⟨α⟩ | 28.5 x 10⁻²⁴ | esu |
| First Hyperpolarizability | βtot | 15.2 x 10⁻³⁰ | esu |
Applications of 2 1 Methylindol 2 Yl Phenol in Diverse Chemical Science Domains Excluding Biological/medicinal Applications
Utilization in Advanced Materials and Functional Molecules
The conjugated system and reactive sites within 2-(1-Methylindol-2-yl)phenol make it a promising building block for the synthesis of functional organic materials. These materials can be designed to exhibit specific electronic, optical, or electrochemical properties.
While direct polymerization of this compound is not extensively documented, its constituent functional groups—the phenolic hydroxyl and the indole (B1671886) ring—offer clear pathways for its incorporation into polymeric or oligomeric structures. Phenolic compounds are well-established precursors for polymers, and the indole moiety can participate in or influence polymerization processes. sharps.ac.cnias.ac.in
Research into related indole-phenol structures has demonstrated their utility as ligands for metal complexes that, in turn, act as catalysts for the ring-opening polymerization of cyclic esters like L-lactide. rsc.org In one study, aluminum complexes with indolyl-phenolate ligands were synthesized and successfully used to create polylactide (PLA), a biodegradable polymer. rsc.org This suggests a role for this compound as a ligand in polymerization catalysis.
Furthermore, enzymatic catalysis offers a biocompatible route to synthesize fluorescent oligomers from indole monomers. mdpi.com Peroxidase-catalyzed coupling reactions can form oligomers through the 2 and 3 positions of the indole ring. mdpi.com The phenolic group on this compound could influence the regioselectivity and electronic properties of the resulting oligomers. High-pressure conditions have also been shown to induce the polymerization of phenol (B47542) into one-dimensional nanothreads, indicating that the phenolic part of the molecule is susceptible to polymerization under physical stress. sharps.ac.cn
Table 1: Potential Polymerization Pathways for this compound This table is generated based on the known reactivity of the phenol and indole functional groups.
| Polymerization Strategy | Reactive Site(s) | Potential Polymer Type | Key Features |
|---|---|---|---|
| Polyetherification | Phenolic -OH | Poly(phenylene ether) | High thermal stability, good dielectric properties. |
| Electropolymerization | Indole Ring (C3-H) & Phenol | Conductive Polymer | Creates a conjugated polymer backbone suitable for electronic applications. |
| Oxidative Coupling | Indole Ring & Phenol | Conjugated Oligomers/Polymers | Can yield fluorescent materials. mdpi.com |
| Ligand in Polymerization Catalysis | Phenolic -O & Indole -N | (e.g., Polyesters, Polylactides) | Acts as a controlling ligand for a metal catalyst to produce polymers from other monomers. rsc.org |
| Pressure-Induced Polymerization | Phenol Ring | Carbon Nanothreads | Formation of sp³-rich one-dimensional materials. sharps.ac.cn |
Indole derivatives are increasingly studied for their applications in organic electronics and nonlinear optics due to their favorable electronic and optical properties. The fusion of an indole donor group with an acceptor can create push-pull chromophores with significant potential in optoelectronics. acs.org The this compound structure, with its electron-donating indole and tunable phenol group, fits this paradigm. The N-methyl indole, in particular, can act as a strong donor group to activate adjacent chemical bonds for creating conjugated systems with tailored absorption and emission spectra. acs.org
The inherent fluorescence and rigid aromatic structure of the indole scaffold make it an excellent component for chemosensors. rsc.org The design of fluorescent probes often involves combining an indole moiety with a functional receptor site. rsc.org In this compound, the phenol group can serve as a binding site for various analytes. Interaction with an analyte, such as a metal ion or anion, can modulate the electronic structure of the entire molecule, leading to a detectable change in its fluorescence or color. rsc.org For instance, studies on other indole-based receptors show that binding of fluoride (B91410) or cyanide ions can cause distinct color changes and shifts in fluorescence emission. researchgate.net
In the realm of energy storage, a related bis-indole derivative, 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol, has been successfully employed as a cathode material in an aqueous rechargeable lithium-ion battery, demonstrating the electrochemical activity of the indole-phenol framework. researchgate.net
Table 2: Potential Optoelectronic and Sensing Applications This table is generated based on the known properties of the indole and phenol functional groups.
| Application Area | Underlying Principle | Potential Role of this compound | Relevant Findings for Related Compounds |
|---|---|---|---|
| Organic Electronics (OLEDs, OSCs) | Intramolecular Charge Transfer (ICT) in Donor-Acceptor systems. acs.org | The N-methylindole acts as an electron donor; the phenol group can be functionalized to act as or connect to an acceptor. | Indole-based push-pull systems show tunable optoelectronic properties. acs.org Fused-ring heteroarenes are used as high-performance organic semiconductors. acs.org |
| Fluorescent Sensing | Analyte binding modulates the photophysical properties of a fluorophore. rsc.org | The phenol group acts as a binding/recognition site; the indole serves as the fluorescent reporter. | Indole-based probes have been designed for detecting ions like F⁻ and CN⁻ through colorimetric and fluorometric changes. rsc.orgresearchgate.net |
| Electrochemical Materials | Reversible redox activity of the conjugated organic structure. | The molecule could be used as an active material in organic batteries or as an electrochemical sensor. | A bis-indole phenol derivative has been used as a cathode material in a Li-ion battery. researchgate.net |
Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. nih.govmdpi.com The structure of this compound, featuring hydrogen bond donors/acceptors and aromatic surfaces, makes it an ideal candidate for building complex, self-assembling systems.
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. beilstein-journals.org The design of synthetic receptors capable of selective binding is a central goal of supramolecular chemistry. beilstein-journals.orgbeilstein-journals.org The this compound molecule contains several features that are crucial for acting as a molecular receptor.
The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The oxygen atom of the phenol and the nitrogen atom of the N-methylindole ring can also act as hydrogen bond acceptors. acs.org The flat, electron-rich surfaces of both the indole and phenyl rings are capable of engaging in π-π stacking interactions with complementary aromatic guests. acs.org These interactions are fundamental to the binding capabilities of many natural and synthetic receptors. beilstein-journals.org
By combining these interaction sites, this compound could be designed to recognize specific guest molecules. For example, its hydrogen-bonding capabilities have been exploited in related bi-indole derivatives to create receptors that selectively detect fluoride ions over other anions. rhhz.net Similarly, other indole-based hosts have been shown to bind cationic guests in water through a combination of hydrogen bonding and aromatic stacking. acs.org
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.gov The same forces that enable molecular recognition—hydrogen bonding and π-π stacking—can also direct molecules of this compound to self-assemble into larger, ordered architectures.
The presence of both a hydrogen bond donor (phenolic -OH) and acceptors (phenolic O, indole N) within a single molecule creates the possibility for the formation of extended hydrogen-bonded networks. This could lead to the assembly of one-dimensional chains or more complex two-dimensional sheets. The π-stacking interactions between the aromatic rings of adjacent molecules would further stabilize these assemblies. Studies on other functionalized indole derivatives have demonstrated their ability to form well-defined supramolecular structures in the solid state. researchgate.neteurjchem.com This capacity for forming ordered assemblies is a key step toward creating functional nanomaterials from the bottom up. researchgate.nettcd.ie
The ability of this compound to coordinate with metal ions through its phenolic oxygen and indole nitrogen makes it a promising ligand for catalysis. In organometallic catalysis, the ligand plays a crucial role in determining the activity and selectivity of the metal center.
Studies on closely related structures have validated this potential. For instance, indolyl-phenolate ligands have been used to prepare aluminum complexes that are effective catalysts for the ring-opening polymerization of cyclic esters. rsc.org In another example, an iridium catalyst with a specific bidentate ligand was shown to direct the C-H borylation of phenols and indole derivatives at remote positions, a challenging but valuable transformation. nih.gov Furthermore, oxidative phenol-indole coupling reactions have been achieved using manganese catalysis, highlighting the synergistic reactivity of these two moieties. researchgate.net These examples underscore the potential of the indole-phenol scaffold to serve as a tunable platform for developing novel catalysts.
While the direct application of this compound in molecular machines has not been reported, its function as a metal-binding ligand is a foundational concept in this field. Many molecular switches and motors are based on catenane and rotaxane structures, which are often synthesized using transition metals to template the interlocking of molecular components. The coordination properties of this molecule suggest it could be a building block for such advanced, dynamic systems.
Electrochemical Applications and Energy-Related Technologies
The unique electronic properties of the indole and phenol moieties within this compound make it a compound of interest for various electrochemical applications. The nitrogen-containing indole ring and the hydroxyl group of the phenol can participate in redox reactions, making the molecule electrochemically active. This activity is central to its potential use in energy storage and electrocatalysis.
Organic Electrode Materials for Energy Storage (e.g., Batteries, Supercapacitors)
The search for sustainable and high-performance energy storage systems has led to growing interest in organic electrode materials. tju.edu.cn Unlike traditional inorganic materials, organic compounds offer advantages such as structural diversity, flexibility, and potentially lower environmental impact. tju.edu.cn Indole-phenol derivatives have emerged as promising candidates in this field.
While specific studies on this compound as an electrode material are not extensively documented, research on closely related compounds provides significant insights into its potential. For instance, a bis-indole derivative, 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP), has been successfully utilized as a cathode material in an aqueous rechargeable lithium-ion battery (ARLIB). researchgate.net In this system, the b-IMP cathode, paired with a lithiated quinizarin (B34044) (Li-QZ) anode in a saturated Li2SO4 electrolyte, demonstrated excellent cyclability and reversible electrochemical properties. researchgate.net The full cell configuration delivered a notable discharge capacity, highlighting the viability of indole-phenol structures in energy storage applications. researchgate.net
The electrochemical activity of these compounds stems from the redox capabilities of the indole and phenol groups. The mechanism often involves the transfer of protons and electrons, allowing for energy storage and release. The performance of such organic electrodes can be influenced by factors like the electrolyte used and the presence of conductive additives. For example, the performance of a battery utilizing an indole derivative was significantly enhanced by the incorporation of carboxyl-functionalized carbon nanotubes (CNTs-COOH), which improved the coulombic efficiency to 96.95%. researchgate.net
The potential of this compound as an electrode material can be inferred from these findings. The presence of both the electron-rich indole nucleus and the redox-active phenol group within its structure suggests it could function as a charge-storage center. Further research would be needed to determine its specific capacity, voltage window, and cycling stability.
Table 1: Performance of a Related Indole-Phenol Based Aqueous Rechargeable Lithium-Ion Battery
| Component | Material/System | Key Finding | Reference |
| Cathode | 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP) | Showed reversible electrochemical property. | researchgate.net |
| Anode | Lithiated quinizarin (Li-QZ) | Paired with b-IMP for a full cell. | researchgate.net |
| Electrolyte | Saturated Li2SO4 solution | Used as the aqueous medium. | researchgate.net |
| Full Cell | b-IMP | Sat. Li2SO4 | Li-QZ | Delivered excellent cyclability and cell capacity. | researchgate.net |
| Alternative Anode | Diazobenzene (dLiDAAB) | Full cell with b-IMP cathode achieved a discharge capacity of 81.99 mAh g⁻¹. | researchgate.net |
Electrocatalysis
Electrocatalysis utilizes electrode materials to accelerate electrochemical reactions. The electroactive nature of indole-phenol compounds suggests their potential role in this domain. While this compound itself has not been extensively reported as an electrocatalyst, the electrochemical behavior of the indole-phenol scaffold is a subject of active research.
A significant application is in electrooxidative cross-coupling reactions. For example, an electrooxidative [3+2] annulation between phenols and N-acetylindoles has been developed to synthesize benzofuroindolines, which are important motifs in bioactive natural products. nih.gov This process occurs under external oxidant-free conditions, with the reaction being driven by anodic oxidation. nih.gov Mechanistic studies propose that both the phenol and the indole are oxidized at the anode to generate radical intermediates. nih.govresearchgate.net Specifically, the reaction may proceed through the formation of a phenol radical and an indole cation radical, which then couple. nih.gov
Furthermore, a strategy of asymmetric counteranion-directed electrocatalysis has been demonstrated for the enantioselective control of radical cation chemistry in reactions like the dehydrogenative indole-phenol [3+2] coupling. researchgate.netwiley.com This advanced technique allows for the synthesis of chiral benzofuroindolines with high yields and excellent enantiomeric excesses. researchgate.netwiley.com These studies underscore the ability of the indole-phenol framework to facilitate complex electrochemical transformations, suggesting that this compound could potentially mediate or participate in similar electrocatalytic cycles.
Role in Corrosion Inhibition Mechanisms (based on related indole-phenol compounds)
Indole and its derivatives are recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. mdpi.comwiley.com Their inhibitory action is attributed to their molecular structure, which includes heteroatoms (like nitrogen in the indole ring and oxygen in the phenol group), π-electrons in the aromatic system, and polar functional groups. wiley.comresearchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes corrosive processes. researchgate.netijcsi.pro
The mechanism of corrosion inhibition by indole derivatives is generally a mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.com The primary step is the adsorption of the inhibitor onto the metal surface. This adsorption can occur through:
Chemisorption: Involving the sharing of electrons between the d-orbitals of the metal and the lone pair electrons of the nitrogen and oxygen heteroatoms, as well as the π-electrons of the aromatic rings.
Physisorption: Involving electrostatic interactions between the charged metal surface and the protonated inhibitor molecules (in acidic solution).
The effectiveness of an indole derivative as a corrosion inhibitor is influenced by its electron density and molecular structure. Substituents on the indole or phenol rings can significantly alter the inhibition efficiency. For instance, a study on (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol demonstrated that the nitrogen and oxygen atoms act as active sites for adsorption, forming a protective layer that hinders corrosive attacks on mild steel in a 0.5 M HCl medium. ijcsi.pro
Based on these established principles for related indole-phenol compounds, this compound is expected to function as an effective corrosion inhibitor. The N-methylation in the indole ring could potentially enhance its electron-donating ability and solubility, further promoting its adsorption on the metal surface. The molecule would adsorb onto the metal, with the indole and phenol rings likely orienting parallel to the surface to maximize coverage, thereby blocking the active sites for corrosion. The adsorption process for such compounds often follows the Langmuir isotherm model. researchgate.net
Table 2: Corrosion Inhibition Data for a Related Indole-Phenol Derivative
| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm | Reference |
| (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol | Mild Steel (X52) | 0.5 M HCl | Not specified, but noted as a promising contender. | Mixed-type (inferred from general behavior of indole derivatives) | Not specified, but Langmuir is common for this class. | ijcsi.pro |
| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | Acidic | 81.2% at 90 ppm | Mixed-type | Not specified, but involves chemical and physical adsorption. | mdpi.com |
Future Perspectives and Emerging Research Trajectories for 2 1 Methylindol 2 Yl Phenol Chemistry
Development of Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry, particularly atom economy, are increasingly central to modern synthetic organic chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. jocpr.com Future research on 2-(1-Methylindol-2-yl)phenol will undoubtedly prioritize the development of more sustainable and atom-economical synthetic routes.
Current synthetic strategies often rely on classical methods that may involve multiple steps, harsh reaction conditions, and the generation of significant waste. Emerging research is expected to focus on the following areas:
Catalytic C-H Activation/Functionalization: Direct C-H activation of the indole (B1671886) and phenol (B47542) rings would provide a highly efficient and atom-economical route to this compound and its analogs, avoiding the need for pre-functionalized starting materials.
One-Pot and Tandem Reactions: Designing multi-step reactions that occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce solvent usage and waste. acs.org An example is the Fe(III)-catalyzed bicyclization of yne-allenones with indoles, which demonstrates an atom-economic approach to related structures. frontiersin.org
Use of Greener Solvents and Catalysts: The exploration of benign solvents, such as water or bio-derived solvents, and the use of recyclable or biodegradable catalysts will be crucial in developing environmentally friendly synthetic protocols. mdpi.comfraunhofer.de
Mechanochemistry: Solid-state synthesis through techniques like ball milling can reduce or eliminate the need for solvents, leading to more sustainable processes with potentially higher yields and reduced reaction times. rsc.org
| Synthetic Strategy | Key Advantages | Relevant Research Areas |
| Catalytic C-H Activation | High atom economy, reduced steps | Transition-metal catalysis, photoredox catalysis |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Cascade reactions, multicomponent reactions |
| Greener Solvents/Catalysts | Reduced environmental impact | Aqueous synthesis, biocatalysis, recyclable catalysts |
| Mechanochemistry | Solvent-free or reduced solvent, high efficiency | Ball milling, solid-state reactions |
Unveiling Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties of the N-methylated indole and the phenolic hydroxyl group in this compound offer a rich playground for exploring novel reactivity and unprecedented chemical transformations.
Future investigations are likely to delve into:
Dearomatization Reactions: The indole and phenol rings, while aromatic, can undergo dearomatization reactions to generate complex three-dimensional structures from simple, flat starting materials. researchgate.net This opens up avenues for creating novel molecular scaffolds with potential biological activities.
Photoredox and Electrocatalysis: The use of visible light or electricity to drive chemical reactions can enable transformations that are difficult to achieve with traditional thermal methods. nih.gov These techniques could be applied to forge new bonds and create unique derivatives of this compound.
Late-Stage Functionalization: Developing methods to selectively modify the this compound core at a late stage in a synthetic sequence is highly desirable for creating libraries of analogs for biological screening or materials science applications.
Polymerization and Material Synthesis: The phenolic hydroxyl group and the reactive positions on the indole ring could be exploited for the synthesis of novel polymers and functional materials with interesting optical or electronic properties.
Synergistic Integration of Experimental and Advanced Computational Approaches
The combination of experimental work with advanced computational modeling is a powerful tool for understanding and predicting chemical reactivity and properties. taylorfrancis.comethernet.edu.et For this compound, this synergy will be instrumental in accelerating discovery.
Key areas for this integrated approach include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and explain observed regioselectivity and stereoselectivity. mdpi.com This understanding is crucial for optimizing existing reactions and designing new ones.
Prediction of Physicochemical Properties: Computational tools can predict properties such as pKa, redox potentials, and spectroscopic characteristics, guiding experimental efforts. mdpi.comacs.org For instance, computational studies on phenolic compounds have shown success in predicting their pKa values. mdpi.com
Virtual Screening and Drug Design: In medicinal chemistry, computational docking and molecular dynamics simulations can be used to predict the binding of this compound derivatives to biological targets, helping to prioritize compounds for synthesis and testing. nih.gov
In Silico Design of Functional Materials: Computational modeling can be employed to predict the electronic and optical properties of polymers and other materials derived from this compound, aiding in the design of new materials for specific applications.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Reaction mechanism, prediction of properties (pKa, spectra) |
| Molecular Docking | Virtual screening, prediction of binding to biological targets |
| Molecular Dynamics (MD) | Simulation of dynamic behavior, protein-ligand interactions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions, complex systems |
Exploration of Interdisciplinary Applications in Frontier Chemical Sciences
The versatile structure of this compound makes it a promising candidate for a wide range of applications across different scientific disciplines.
Future research is expected to explore its potential in:
Medicinal Chemistry: Indole derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net The unique substitution pattern of this compound could lead to the discovery of novel therapeutic agents. evitachem.comfrontiersin.org
Materials Science: The chromophoric and electron-rich nature of the indole and phenol moieties suggests potential applications in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. bldpharm.com
Energy Storage: Organic molecules are being investigated as sustainable alternatives to traditional materials in batteries. A related bis-indole derivative has shown promise as a cathode material in aqueous rechargeable lithium-ion batteries. researchgate.net
Catalysis: The phenolic hydroxyl group and the indole nitrogen could act as coordinating sites for metal ions, suggesting that derivatives of this compound could be developed as novel ligands for catalysis.
The continued exploration of this compound and its derivatives holds significant promise for advancing fundamental chemical knowledge and developing new technologies. By embracing sustainable synthetic methods, uncovering novel reactivity, leveraging computational tools, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this intriguing class of molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
